molecular formula C14H18O5 B14616810 2-Phenoxyethyl 2-(propanoyloxy)propanoate CAS No. 60359-74-2

2-Phenoxyethyl 2-(propanoyloxy)propanoate

Cat. No.: B14616810
CAS No.: 60359-74-2
M. Wt: 266.29 g/mol
InChI Key: MHKIWEWXNWIEJL-UHFFFAOYSA-N
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Description

2-Phenoxyethyl 2-(propanoyloxy)propanoate is an organic compound with the molecular formula C11H14O3. It is an ester derived from the reaction between 2-phenoxyethanol and propanoic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxyethyl 2-(propanoyloxy)propanoate typically involves the esterification reaction between 2-phenoxyethanol and propanoic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

2-Phenoxyethanol+Propanoic acidH2SO42-Phenoxyethyl 2-(propanoyloxy)propanoate+Water\text{2-Phenoxyethanol} + \text{Propanoic acid} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 2-Phenoxyethanol+Propanoic acidH2​SO4​​2-Phenoxyethyl 2-(propanoyloxy)propanoate+Water

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous stirring and controlled temperature to optimize yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxyethyl 2-(propanoyloxy)propanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 2-phenoxyethanol and propanoic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium alkoxides or amines.

Major Products Formed

    Hydrolysis: 2-Phenoxyethanol and propanoic acid.

    Reduction: 2-Phenoxyethanol.

    Substitution: Various substituted phenoxyethyl derivatives.

Scientific Research Applications

2-Phenoxyethyl 2-(propanoyloxy)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Phenoxyethyl 2-(propanoyloxy)propanoate involves its interaction with specific molecular targets and pathways. The ester bond can be hydrolyzed in biological systems to release 2-phenoxyethanol and propanoic acid, which may exert their effects through various biochemical pathways. The phenoxy group can interact with cellular receptors and enzymes, modulating their activity and leading to specific biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenoxyethyl propanoate
  • 2-Phenoxyethanol
  • Propionic acid, 2-phenoxyethyl ester

Uniqueness

2-Phenoxyethyl 2-(propanoyloxy)propanoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry.

Properties

CAS No.

60359-74-2

Molecular Formula

C14H18O5

Molecular Weight

266.29 g/mol

IUPAC Name

2-phenoxyethyl 2-propanoyloxypropanoate

InChI

InChI=1S/C14H18O5/c1-3-13(15)19-11(2)14(16)18-10-9-17-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3

InChI Key

MHKIWEWXNWIEJL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC(C)C(=O)OCCOC1=CC=CC=C1

Origin of Product

United States

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